5-Chlorocytosine 5-Chlorocytosine
Brand Name: Vulcanchem
CAS No.: 2347-43-5
VCID: VC1754469
InChI: InChI=1S/C4H4ClN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)
SMILES: C1=NC(=O)NC(=C1Cl)N
Molecular Formula: C4H4ClN3O
Molecular Weight: 145.55 g/mol

5-Chlorocytosine

CAS No.: 2347-43-5

Cat. No.: VC1754469

Molecular Formula: C4H4ClN3O

Molecular Weight: 145.55 g/mol

* For research use only. Not for human or veterinary use.

5-Chlorocytosine - 2347-43-5

Specification

CAS No. 2347-43-5
Molecular Formula C4H4ClN3O
Molecular Weight 145.55 g/mol
IUPAC Name 6-amino-5-chloro-1H-pyrimidin-2-one
Standard InChI InChI=1S/C4H4ClN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)
Standard InChI Key PNWOYKVCNDZOLS-UHFFFAOYSA-N
SMILES C1=NC(=O)NC(=C1Cl)N
Canonical SMILES C1=NC(=O)NC(=C1Cl)N

Introduction

Molecular Identity and Formation

5-Chlorocytosine is a modified DNA base that accumulates in the genomes of cells exposed to inflammatory conditions. During chronic inflammation, neutrophils release hypochlorous acid (HOCl) as part of the immune response, which can damage nearby cells and induce the genomic accumulation of 5ClC . This DNA lesion forms through direct chlorination of cytosine residues in cellular DNA.

The formation of 5ClC can occur through two primary mechanisms:

  • Direct damage to genomic DNA by immune-cell-derived hypochlorous acid, resulting in chlorination of cytosine bases already incorporated into DNA .

  • Damage to cytosine nucleosides or nucleotides in the DNA precursor pool, with subsequent utilization of the 5ClC deoxynucleotide triphosphate (5-chloro-2′-deoxycytidine triphosphate) as a precursor during DNA synthesis .

These parallel pathways ensure that cells experiencing chronic inflammation accumulate 5ClC in their genomic DNA, providing a molecular signature of inflammatory damage.

Chemical Properties and Structural Characteristics

The chemical properties of 5ClC significantly influence its biological behavior. The presence of the chlorine atom at the 5-position of cytosine alters the electron density and distribution on the aromatic ring. As a consequence, the pKa of the N3 position of 5ClC (2.65) is significantly lower than the pKa of unmodified cytosine at the same position (4.30) .

This electronic effect is chemically significant, as it differs markedly from 5-methylcytosine (m5C), which has a pKa similar to that of cytosine (4.35) . The chlorine substituent also affects the conformational properties of the nucleobase, promoting an anti-conformation that influences its base-pairing capabilities during DNA replication.

X-ray crystallographic studies have provided detailed structural insights into how 5ClC interacts with DNA polymerases during replication. These studies reveal that accommodation of the chlorine substituent in the template major groove enables a unique interaction between 5ClC and incoming dATP, which facilitates mutagenic lesion bypass .

Comparative Properties of Cytosine Derivatives

PropertyCytosine5-Methylcytosine5-Chlorocytosine
pKa of N3 position4.304.352.65
Preferred conformationVariableAntiAnti
Mutagenic potentialLowLowHigh
Epigenetic influenceMinimalHigh (natural)High (aberrant)

Mutagenic Properties of 5-Chlorocytosine

A critical biological consequence of 5ClC formation is its intrinsic mutagenicity. Research has definitively demonstrated that 5ClC is mutagenic both in vitro and in vivo, even at concentrations as low as a single molecule per cell .

Using biochemical and genetic approaches, researchers have quantified the mutagenic properties of 5ClC, showing that this lesion causes C→T transitions at frequencies ranging from 3–9% depending on the specific DNA polymerase involved in replication across the lesion . These transition mutations represent a significant potential driver of genetic instability in chronically inflamed tissues.

Mutation Frequencies Induced by 5ClC with Different Polymerases

DNA PolymeraseC→T Transition Frequency (%)Study System
Multiple polymerases3-9%In vitro studies
Human polymerase βObserved structurallyX-ray crystallography
Cellular replication machineryMutagenicE. coli and mouse embryonic fibroblasts

Epigenetic Effects and Gene Silencing

Beyond its mutagenic properties, 5ClC also exerts profound epigenetic effects. Studies have shown that 5ClC can direct fraudulent methylation of previously unmethylated CpG sites, potentially by mimicking the natural epigenetic marker 5-methylcytosine (m5C) .

Experimental evidence for this epigenetic influence comes from studies where cells were electroporated with nucleotide triphosphates including 5'-chloro-2'-deoxycytidine-5'-triphosphate (CldCTP). These experiments demonstrated that 5ClC could silence gene expression, specifically the hprt gene in CHO-K1 cells . Subsequent bisulfite pyrosequencing confirmed hypermethylation of CpG sites within the hprt promoter region of these cells.

Importantly, this gene silencing could be reversed with 5-aza-2'-deoxycytidine treatment, indicating an epigenetic rather than mutagenic alteration . This reversibility distinguishes the epigenetic effects of 5ClC from its permanent mutagenic consequences, though both mechanisms may contribute to disease pathogenesis.

Link Between Chronic Inflammation and Cancer Development

The dual mutagenic and epigenetic properties of 5ClC establish it as a compelling molecular link between chronic inflammation and cancer development. Epidemiological studies have long implicated chronic inflammation in cancer etiology, but mechanistic connections have remained elusive .

5ClC represents an appealing molecular mechanism by which chronic inflammation induces the genetic and epigenetic changes that potentially enable and stimulate carcinogenesis . The type of mutation induced by 5ClC—the C→T transition—is commonly observed in tissues under inflammatory stress as well as in the genomes of inflammation-driven cancers .

Experimental Approaches and Research Methodologies

The study of 5ClC has employed diverse experimental approaches to characterize its formation, properties, and biological consequences.

In Vitro Studies

Biochemical investigations have utilized synthetic DNA templates containing site-specific 5ClC to assess the lesion's impact on DNA polymerase function and fidelity . These studies have been complemented by structural biology approaches, notably X-ray crystallography, which provided crucial insights into the molecular interactions between 5ClC and DNA polymerases during replication .

Cellular Studies

Cell-based studies have explored both the mutagenic and epigenetic consequences of 5ClC. Researchers have introduced 5ClC into cellular DNA either by exposing cells to the nucleoside 5-chloro-2′-deoxycytidine (5CldC) or by direct electroporation of modified nucleotide triphosphates . These approaches have revealed that 5ClC can induce both mutagenesis and alterations in methylation patterns in living cells.

Analytical Techniques

Detection and quantification of 5ClC in biological samples have employed sophisticated analytical methods, including gas chromatography-mass spectrometry and bisulfite pyrosequencing . These techniques have enabled researchers to assess both global and site-specific impacts of 5ClC on genomic DNA.

Comparative Analysis with Other DNA Lesions

Understanding 5ClC in the context of other DNA lesions provides important perspective on its relative biological significance. While many DNA lesions result from various types of damage (oxidation, alkylation, etc.), 5ClC is relatively unique in being specifically associated with inflammatory processes.

Unlike many other DNA lesions that primarily exert mutagenic effects, 5ClC possesses the unusual dual capacity to induce both genetic mutations and epigenetic alterations. This dual functionality potentially makes 5ClC particularly potent in disease pathogenesis.

Additionally, the mutagenic signature of 5ClC (C→T transitions) overlaps with mutation patterns observed in many human cancers, particularly those associated with chronic inflammation . This consistency strengthens the evidence linking 5ClC to inflammation-associated carcinogenesis.

Future Research Directions and Clinical Implications

The study of 5ClC continues to evolve, with several promising avenues for future research:

  • Development of methods for detecting and quantifying 5ClC in patient samples could enable its use as a biomarker for inflammatory conditions and cancer risk assessment.

  • Investigation of potential intervention strategies targeting 5ClC formation or repair might yield new approaches for preventing inflammation-associated cancers.

  • Exploration of tissue-specific differences in 5ClC formation, persistence, and consequences could enhance our understanding of why certain tissues are more susceptible to inflammation-associated cancers.

From a clinical perspective, the detection of 5ClC in patient samples might serve as an early indicator of inflammation-associated DNA damage, potentially allowing for earlier intervention in pre-cancerous conditions. Furthermore, understanding the molecular mechanisms by which 5ClC contributes to carcinogenesis could inform the development of novel therapeutic approaches for preventing or treating inflammation-associated cancers.

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